5-Aminopentane-1-thiol

描述

Significance of Aminothiols in Organic Synthesis and Materials Science

Aminothiols are a class of compounds characterized by the presence of at least one amino group (-NH₂) and one thiol group (-SH). This dual functionality is the cornerstone of their chemical versatility. In organic synthesis, aminothiols are valuable precursors for the creation of nitrogen- and sulfur-containing heterocycles. For instance, β-amino thiols are used to synthesize thiazolines, which are significant structural motifs in medicinal chemistry. organic-chemistry.org The condensation reaction between 1,2-aminothiols and cyanopyridines is a notable example of a "click reaction," providing an efficient method for bioconjugation and peptide macrocyclisation under biocompatible conditions. thieme-connect.com Research has also explored the role of aminothiols in prebiotic chemistry, where their reaction with aminonitriles could have provided a pathway to forming thiol-containing dipeptides on early Earth. mdpi.comresearchgate.net

In the realm of materials science, aminothiols are instrumental in surface modification and the development of functional materials. Their thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the formation of stable self-assembled monolayers (SAMs). researchgate.net These organized molecular layers can be tailored to introduce specific functionalities, like terminal amino groups, onto a surface for further chemical derivatization. researchgate.net This property is heavily utilized in the fabrication of sensors, biocompatible coatings, and platforms for molecular electronics. Furthermore, aminothiols have been investigated for their radioprotective properties, where they may act as free radical scavengers. ias.ac.in The amine moiety in these compounds can also enhance the nucleophilicity of the thiol group and help solubilize other materials, such as elemental sulfur. rsc.org

Structural Features and Bifunctional Nature of 5-Aminopentane-1-thiol

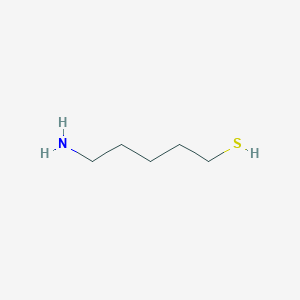

The chemical identity of this compound is defined by its molecular structure. It consists of a five-carbon aliphatic chain (pentane) with a thiol group (-SH) at one end (position 1) and a primary amino group (-NH₂) at the other (position 5). smolecule.com This arrangement makes it a bifunctional molecule, where each functional group can participate in distinct chemical reactions. ontosight.ai The thiol group is a nucleophile and can be oxidized to form disulfides or participate in thiol-ene reactions and form strong bonds with metal surfaces. The amino group is basic and nucleophilic, allowing for reactions like acylation, alkylation, and amide bond formation.

This dual reactivity allows for selective or sequential chemical modifications. For example, one functional group can be protected while the other is reacted, or conditions can be chosen that favor the reaction of one group over the other. The pentyl chain provides a flexible spacer between the two reactive ends, which can be advantageous in applications where specific spatial orientation is required, such as in the formation of SAMs or when acting as a linker molecule. smolecule.com The specific chain length is thought to provide a balance between molecular flexibility and steric hindrance, influencing its binding and reactivity properties. smolecule.com The hydrochloride salt form of the compound is often used to improve its stability.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₁₃NS | nih.gov |

| Molecular Weight | 119.23 g/mol | nih.gov |

| Monoisotopic Mass | 119.07687059 Da | nih.gov |

| CAS Number | 58657-85-5 | nih.gov |

| SMILES | C(CCN)CCS | nih.gov |

| InChIKey | DXEUCMHRAHWVEF-UHFFFAOYSA-N | nih.gov |

Scope of Academic Research Focused on this compound

Academic research on this compound and its close analogs spans several scientific disciplines. It is frequently used as a building block in organic synthesis and as a ligand for modifying the surface of nanoparticles. smolecule.comrsc.org For example, studies have detailed the synthesis of this compound and its use, alongside other aminothiols of varying chain lengths (e.g., 3-aminopropane-1-thiol, 6-aminohexane-1-thiol), to functionalize gold nanoparticles. rsc.org The amine-terminated surfaces created by these molecules are valuable for subsequent applications, such as in the development of colorimetric assays. rsc.org

In biochemistry and medicinal chemistry, aminothiols are investigated for their interactions with biological molecules. smolecule.comontosight.ai The thiol group can interact with metal ions in enzyme active sites or form disulfide bonds with cysteine residues in proteins. smolecule.com This has led to the investigation of aminothiols as potential enzyme inhibitors. For example, a derivative, 5-[(3-aminopropyl)amino]pentane-1-thiol, was studied as a potent inhibitor of histone deacetylase 10 (HDAC10), with its crystal structure in complex with the enzyme revealing key binding interactions. rcsb.org Such studies are crucial for the rational design of selective enzyme inhibitors for therapeutic purposes. rcsb.org The compound also serves as a model for studying the fundamental chemistry of bifunctional molecules in applications like bioconjugation and the development of new materials. smolecule.com

Table 2: Summary of Research Applications for Aminothiols

| Research Area | Application | Specific Example | Source(s) |

| Materials Science | Surface Functionalization | Formation of self-assembled monolayers (SAMs) on gold surfaces. | researchgate.netrsc.org |

| Organic Synthesis | Heterocycle Synthesis | Precursor for thiazolines. | organic-chemistry.org |

| Biochemistry | Enzyme Inhibition | A derivative acts as an inhibitor for histone deacetylase 10 (HDAC10). | rcsb.org |

| Chemical Biology | Bioconjugation | Used in "click" reactions for peptide modification. | thieme-connect.com |

| Prebiotic Chemistry | Peptide Formation | Proposed role in the formation of early dipeptides. | mdpi.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-aminopentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEUCMHRAHWVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597686 | |

| Record name | 5-Aminopentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-85-5 | |

| Record name | 5-Aminopentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOPENTANE-1-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 5 Aminopentane 1 Thiol

Thiol Group Reactivity

The thiol group (-SH) is known for its nucleophilicity and its susceptibility to oxidation. thieme-connect.de These characteristics are central to the chemical behavior of 5-aminopentane-1-thiol.

Thiol-Disulfide Interconversion Pathways

The thiol group of this compound can be readily oxidized to form a disulfide bond (-S-S-). This conversion is a key reaction in various chemical and biological processes. smolecule.commasterorganicchemistry.com The oxidation can be achieved using a range of mild oxidizing agents, including hydrogen peroxide and potassium permanganate. smolecule.com This reaction is reversible, and the resulting disulfide can be reduced back to the thiol.

Thiol-disulfide exchange reactions are also a prominent feature of this compound's reactivity. In these reactions, a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This process is crucial for the formation of unsymmetrical disulfides and plays a significant role in bioconjugation chemistry, where this compound can be linked to proteins or other biomolecules through disulfide bridges. chimicatechnoacta.ru The thiol-disulfide exchange is an equilibrium process, and the position of the equilibrium is influenced by the relative concentrations and reduction potentials of the thiols and disulfides involved.

Thioether Formation via Nucleophilic Substitution Reactions

The thiol group of this compound, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. This allows it to participate in nucleophilic substitution reactions with alkyl halides to form stable thioethers (also known as sulfides). thieme-connect.demasterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, typically proceeds via an SN2 mechanism, resulting in the formation of a new carbon-sulfur bond. masterorganicchemistry.com The high nucleophilicity and lower basicity of the thiolate compared to an alkoxide minimize competing elimination reactions. masterorganicchemistry.com

This reactivity is exploited in various synthetic applications. For instance, reacting this compound with an appropriate alkyl halide allows for the introduction of new functional groups or the linkage to other molecular scaffolds. The reaction of thiols with aryl halides, particularly those activated by electron-withdrawing groups, can also lead to the formation of aryl thioethers through nucleophilic aromatic substitution (SNAr). acsgcipr.org

Oxidation Reactions of the Thiol Moiety

Beyond disulfide formation, the thiol group of this compound can be oxidized to higher oxidation states. smolecule.com Mild oxidation can yield a sulfenic acid (R-SOH), a reactive intermediate that can further react with nucleophiles like amines or other thiols. nsf.gov More vigorous oxidation, using stronger oxidizing agents such as potassium permanganate, can lead to the formation of the more stable sulfonic acids (R-SO₃H). smolecule.com The controlled oxidation to these various sulfur-containing functional groups expands the synthetic utility of this compound.

Amino Group Reactivity

The primary amino group (-NH₂) of this compound provides another site for chemical modification, exhibiting typical amine reactivity.

Acylation and Alkylation Reactions of the Amine Functionality

The amino group of this compound is nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: The reaction of the amine with acylating agents such as acyl chlorides or carboxylic anhydrides results in the formation of a stable amide bond. smolecule.com This is a common strategy for peptide synthesis and for modifying the properties of molecules. uantwerpen.be Coupling agents, like dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate amide bond formation directly from a carboxylic acid and the amine. luxembourg-bio.com

Alkylation: The amine can also be alkylated by reacting it with alkyl halides. libretexts.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific synthetic methods such as reductive amination or the Gabriel synthesis are often employed. libretexts.org

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Carboxylic anhydride | Amide |

| Alkylation | Alkyl halide | Secondary amine, Tertiary amine, Quaternary ammonium salt |

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. peerj.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the carbon-nitrogen double bond in the imine is a reversible process. peerj.com Schiff bases are important intermediates in many organic reactions and can be further reduced to form stable secondary amines.

Bifunctional Reactivity and Chelation Chemistry

This compound is a bifunctional molecule containing both a primary amine (-NH₂) and a thiol (-SH) group, which are positioned at opposite ends of a five-carbon alkyl chain. nih.govsmolecule.com This distinct structural arrangement enables dual reactivity, allowing the compound to participate in a variety of chemical transformations and serve as a versatile building block in organic synthesis and as a ligand in coordination chemistry. smolecule.com The nucleophilic character of both the amino and thiol groups facilitates reactions such as amide bond formation, reductive amination, and thiol-ene click chemistry.

The presence of two distinct donor atoms (nitrogen and sulfur) allows this compound to function as a chelating agent. libretexts.org Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion. libretexts.org The five-carbon backbone spaces the amine and thiol groups, enabling them to wrap around a metal center and form a stable metallacycle, a key feature of its chelation chemistry.

Ligand Design for Metal Complexation and Coordination

The design of this compound as a ligand is centered on its capacity for bidentate chelation through its soft thiol sulfur atom and harder amine nitrogen atom. smolecule.com This hard-soft combination allows for coordination with a range of transition metals that have an affinity for both types of donors. The flexibility of the five-carbon alkyl chain is a critical design element, enabling the ligand to adopt a low-energy conformation to form a stable chelate ring with a metal ion. This adaptability makes it a useful component in the construction of more complex coordination compounds, such as heterodimeric bis-bidentate complexes. acs.org

As a bidentate ligand, this compound can coordinate to a transition metal ion through both its sulfur and nitrogen atoms simultaneously. This chelation results in the formation of a stable, multi-atom ring structure that includes the metal ion. The resulting complexes, such as those formed with rhenium or iridium, often feature five- or six-membered chelating rings, which are thermodynamically favored. acs.orgnih.gov The thiol group typically deprotonates upon binding to form a thiolate-metal bond, which is a strong covalent interaction, particularly with soft metals like gold (Au) or copper (Cu). researchgate.net The amine group coordinates via its lone pair of electrons. This N,S-bidentate chelation is a common binding motif for aminothiol (B82208) ligands in coordination chemistry. mdpi.com

The length of the alkyl chain in aminothiols has a significant impact on the structure and stability of the resulting metal complexes, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold. nih.gov Research comparing short-chain aminothiols (e.g., cysteamine, with a two-carbon chain) and long-chain aminothiols (e.g., mercaptoundecylamine, with an eleven-carbon chain) reveals distinct differences in their coordination behavior and the organization of the resulting assembly. nih.gov

Longer alkyl chains promote stronger van der Waals interactions between adjacent ligand molecules, which drives the system toward a higher degree of self-assembly and organization. researchgate.netnih.gov This results in more stable and well-ordered monolayers. In contrast, short-chain aminothiols have weaker inter-chain interactions, making them more mobile on the metal surface. researchgate.net This mobility can allow the thiol headgroups to induce surface reconstruction of the underlying metal, leading to different sulfur binding environments. nih.gov While this compound is of intermediate length, these principles suggest that its five-carbon chain provides a balance between the flexibility needed for chelation and the chain length that contributes to stabilizing intermolecular interactions in surface assemblies.

Advanced Applications in Materials Chemistry and Supramolecular Assembly

Surface Modification and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. Alkanethiols, such as 5-Aminopentane-1-thiol, are widely used for forming SAMs on noble metal surfaces due to the strong affinity of sulfur for these metals.

The formation of SAMs of this compound on metal surfaces like gold and silver is primarily driven by the strong, semi-covalent bond between the sulfur atom of the thiol group and the metal surface atoms. This interaction is a key driving force for the self-assembly process. Upon exposure of a gold or silver substrate to a solution containing this compound, the thiol molecules spontaneously adsorb onto the surface.

The adsorption process involves the cleavage of the S-H bond, with the sulfur atom binding to the metal surface. While the exact nature of the gold-sulfur bond in SAMs is a subject of ongoing research, it is understood to be a stable linkage. nih.gov The molecules then arrange themselves into a densely packed, ordered monolayer. The van der Waals interactions between the pentane (B18724) chains of adjacent molecules contribute to the stability and ordering of the monolayer. The terminal amino groups of the this compound molecules are exposed at the surface of the monolayer, rendering it functional.

The formation of a this compound SAM dramatically alters the properties of the underlying metal surface. The exposed amino groups impart a positive charge and hydrophilic character to the surface, which can be tuned by adjusting the pH of the surrounding environment. This ability to control surface properties is crucial for a variety of applications. researchgate.net

For instance, the functionalized surface can be used to control the adsorption of proteins and the attachment of cells, which is valuable in the development of biocompatible materials and biosensors. nih.gov The amino groups can also serve as reactive sites for the covalent attachment of other molecules, such as fluorescent dyes, enzymes, or DNA, further functionalizing the surface for specific applications. The ability to tailor the interfacial properties of materials is a key advantage of using SAMs. nih.gov

Gold nanoparticles (AuNPs) are of great interest due to their unique optical and electronic properties. biomedres.us The surface of AuNPs can be readily functionalized with thiol-containing molecules like this compound. biomedres.usbiomedres.us This functionalization is essential for stabilizing the nanoparticles, preventing their aggregation, and imparting specific chemical functionalities. nih.gov The process typically involves the reduction of a gold salt in the presence of the thiol ligand. nih.gov

The density of this compound molecules on the surface of a gold nanoparticle is a critical parameter that influences the nanoparticle's properties and behavior. Ligand density, often expressed as the number of molecules per unit area (e.g., molecules/nm²), can be determined using various analytical techniques, including X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma mass spectrometry (ICP-MS). nih.govdntb.gov.ua

Several factors affect the final ligand density, including the size of the nanoparticle, the concentration of the thiol solution, and the reaction conditions. Generally, a higher concentration of the thiol leads to a higher surface coverage, up to a saturation point. researchgate.net The packing density of alkanethiols on gold surfaces is influenced by the chain length and the nature of the terminal group. nih.gov It has been noted that the surface coverage of thiol-bearing groups can reach saturation at approximately 75% of the gold surface. researchgate.net

| Factor | Description | General Trend |

|---|---|---|

| Nanoparticle Size | The curvature of the nanoparticle surface can affect ligand packing. | Smaller nanoparticles with higher curvature may exhibit different packing densities compared to larger, flatter surfaces. nih.gov |

| Ligand Concentration | The concentration of this compound in the functionalization solution. | Higher concentrations generally lead to higher surface coverage, up to a saturation point. researchgate.net |

| Reaction Time | The duration of the functionalization process. | Longer reaction times typically result in more complete monolayer formation. |

| Solvent | The solvent used for the functionalization can influence the solubility of the ligand and its interaction with the nanoparticle surface. | A good solvent for both the ligand and the nanoparticle is essential for efficient functionalization. |

The functionalization of gold nanoparticles with this compound significantly enhances their colloidal stability. nih.gov The organic layer prevents the nanoparticles from aggregating, which is a common issue with bare metallic nanoparticles in solution. nih.gov The stability of the modified nanoparticles is influenced by the length of the alkyl chain of the thiol; longer chains generally provide better steric stabilization. researchgate.net

The morphology of the nanoparticles, including their size and shape, is typically determined during the synthesis process. The presence of this compound during the synthesis can influence the final morphology. Transmission electron microscopy (TEM) is a common technique used to characterize the size, shape, and dispersity of the functionalized nanoparticles. nih.gov Studies have shown that the spherical morphology of AuNPs is often maintained after functionalization with thiol ligands. nih.gov

Fabrication of Functionalized Nanomaterials (e.g., Gold Nanoparticles)

Supramolecular Architectures and Recognition

The terminal amino groups on the surface of this compound-functionalized materials provide active sites for building more complex supramolecular architectures. These amino groups can participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the basis of molecular recognition and self-assembly.

For example, a surface modified with this compound can be used to selectively bind molecules that have complementary functional groups, such as carboxylic acids. This molecular recognition can be used to direct the assembly of multilayer structures or to create surfaces with specific binding properties for sensing applications. The ability to control the assembly of molecules at the nanoscale is a key goal of supramolecular chemistry, and bifunctional molecules like this compound are valuable tools in this endeavor.

Non-Covalent Interactions in Self-Assembly Processes

The spontaneous organization of this compound into well-defined structures, particularly self-assembled monolayers (SAMs) on metal surfaces, is governed by a concert of non-covalent and quasi-covalent forces. The formation of robust SAMs provides the foundation for fabricating functional interfaces for diverse applications nih.gov.

The primary driving force for assembly on substrates like gold is the strong, quasi-covalent interaction between the sulfur atom of the thiol group and the gold surface nih.gov. This thiol-gold bond anchors the molecules to the substrate, initiating the self-organization process.

Once anchored, the orientation and packing density of the molecules are influenced by several non-covalent interactions:

Van der Waals Forces: The pentyl chains of adjacent molecules interact via van der Waals forces. These interactions, though individually weak, become significant over the length of the alkyl chain and across a large assembly of molecules, promoting a densely packed and ordered monolayer.

Hydrogen Bonding and Electrostatic Interactions: The terminal amino groups are capable of forming intermolecular hydrogen bonds. These interactions can influence the ordering of the monolayer, although in some aliphatic thiolate systems, strong hydrogen bonding has been noted to potentially introduce disorder acs.org. The protonation state of the amine, which is dependent on the environmental pH, dictates its ability to act as a hydrogen bond donor and allows for electrostatic interactions (repulsive or attractive) that further modulate the structure of the assembly.

The balance of these forces—thiol-gold anchoring, hydrophobic interactions between alkyl chains, and polar interactions between head-groups—determines the final structure and stability of the assembled monolayer nih.govresearchgate.net.

Table 1: Key Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Moiety | Role in Self-Assembly | Relative Strength |

|---|---|---|---|

| Thiol-Metal Bonding | Thiol (-SH) Group & Gold Substrate | Anchors molecules to the surface, initiating monolayer formation. nih.gov | Strong |

| Van der Waals Forces | Pentane (-C5H10-) Chains | Promotes dense packing and structural order between adjacent molecules. | Moderate (Cumulative) |

| Hydrogen Bonding | Terminal Amino (-NH2) Groups | Influences the orientation and spacing of the terminal functional groups. | Weak to Moderate |

| Electrostatic Forces | Protonated Amino (-NH3+) Groups | Can induce repulsive or attractive forces, affecting monolayer packing and stability. | Variable (pH-dependent) |

Design of Molecular Receptors and Hosts Utilizing Aminothiol (B82208) Moieties

Host-guest chemistry involves the creation of larger "host" molecules or assemblies that contain cavities or binding sites to selectively hold smaller "guest" molecules or ions through non-covalent interactions wikipedia.org. SAMs formed from this compound provide an ideal platform for designing such molecular recognition surfaces.

In this context, the gold substrate acts as a support, while the assembled layer of this compound constitutes the host system. The key design elements are:

Recognition Sites: The terminal amino groups of the SAM are exposed at the interface, serving as the primary molecular recognition sites. By controlling the pH of the surrounding medium, these amines can be kept neutral (-NH2) or protonated to form ammonium (B1175870) cations (-NH3+). This tunable charge allows the surface to act as a receptor for anionic guests through electrostatic interactions or for neutral guests capable of hydrogen bonding.

Binding Cavity/Environment: The spacing and orientation of the pentyl chains create a specific microenvironment at the surface. The hydrophobic nature of these chains can contribute to the binding of guest molecules that have complementary nonpolar regions researchgate.netmdpi.com.

Spacer Functionality: The five-carbon chain acts as a flexible spacer, positioning the functional amino groups at a controlled distance from the substrate surface. This separation prevents unwanted interactions between the guest molecule and the underlying substrate.

This design strategy allows for the creation of surfaces that can selectively capture target molecules from a solution, a principle fundamental to the development of chemical sensors and biocompatible materials. The ability to pattern these SAMs further opens possibilities for creating arrays of different receptors on a single chip.

Catalytic Applications and Ligand Design

The dual functionality of this compound, combining a soft sulfur donor with a harder nitrogen donor, makes it a compelling candidate for ligand design in organometallic catalysis. The specific geometry and electronic properties it imparts to a metal center can profoundly influence catalytic activity and selectivity.

Role as Ligands in Organometallic Catalysis for Polymerization

In organometallic catalysis, ligands are crucial for stabilizing the metal center and tuning its reactivity. This compound can function as a bidentate ligand, coordinating to a metal center through both its nitrogen and sulfur atoms to form a stable chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands.

When employed in catalysts for polymerization, such as the ring-opening polymerization of cyclic esters like lactide or caprolactone, the aminothiol ligand can influence several aspects of the reaction nih.govnih.gov:

Catalytic Activity: The electronic properties of the N and S donor atoms modify the electron density at the metal center, which in turn affects the rate of monomer insertion and polymer chain growth.

Selectivity and Stereocontrol: The steric bulk and conformation of the aminothiol ligand, dictated by its flexible pentyl backbone, can create a specific chiral environment around the metal center. This can influence the stereochemistry of the resulting polymer, controlling properties like crystallinity and degradation rate.

Catalyst Stability: The strong chelation provided by the aminothiol moiety enhances the thermal and chemical stability of the catalyst, preventing decomposition under polymerization conditions.

While aminobis(phenolate) and amino acid-based ligands have been explored for polymerization catalysts nih.govnih.gov, the use of simple aminothiols like this compound offers a modular approach where the ligand backbone can be easily modified to fine-tune catalytic performance.

Table 2: Potential Roles of this compound as a Polymerization Ligand

| Feature | Role / Effect on Catalysis |

|---|---|

| Bidentate (N,S) Chelation | Forms a stable complex with the metal center, enhancing catalyst stability. |

| Flexible Pentyl Backbone | Allows for conformational adjustments, influencing the steric environment at the active site. |

| Donor Atom Combination | The hard (N) and soft (S) donors modulate the electronic properties of the metal, tuning its reactivity. |

| Solubility | The alkyl chain can improve the solubility of the metal complex in nonpolar organic solvents used for polymerization. |

Development of Artificial Enzyme Mimics and Chemzymes

Enzymes achieve remarkable catalytic efficiency by precisely positioning functional groups within an active site to work in concert. The structure of this compound, with its proximate amine and thiol groups, provides a basic scaffold for mimicking the catalytic action of certain enzymes, particularly hydrolases like cysteine proteases.

In these enzyme mimics, or "chemzymes," the functional groups of the molecule engage in intramolecular catalysis, where the reaction rate is accelerated due to the high effective concentration of the catalytic groups near the reaction center. For a reaction like ester hydrolysis, this compound could operate through a cooperative mechanism:

The amino group acts as a general base, abstracting a proton from the thiol group to generate a more potent thiolate nucleophile.

The thiolate anion attacks the carbonyl carbon of the ester substrate, forming a thioester intermediate.

The amino group, now in its protonated ammonium form, can act as a general acid to facilitate the departure of the leaving group. It can later assist in the hydrolysis of the thioester intermediate to release the product and regenerate the catalyst.

The flexibility of the pentane chain is crucial, as it allows the molecule to adopt the necessary conformation for the catalytic groups to approach the substrate and stabilize the transition state dtic.mil. While simple molecules like this compound lack the sophisticated substrate recognition of true enzymes, they serve as valuable models for understanding the fundamental principles of enzymatic catalysis and for developing small-molecule catalysts for chemical synthesis. The use of non-covalent assembly to create frameworks with reactive thiol environments is a promising strategy for advancing these designs nih.gov.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lactide |

Characterization Techniques for 5 Aminopentane 1 Thiol and Its Derivatives

Surface and Interfacial Characterization Techniques

When 5-aminopentane-1-thiol is used to form self-assembled monolayers (SAMs), specialized surface-sensitive techniques are required to characterize the resulting film.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. researchgate.net It is invaluable for confirming the successful formation of this compound SAMs on substrates like gold. tdl.orgthermofisher.com

By analyzing the kinetic energy of photoelectrons emitted from the surface when irradiated with X-rays, XPS can identify the elements present (Au, S, N, C) and provide detailed information about their chemical environment through small shifts in their core-level binding energies.

Sulfur (S 2p): The S 2p spectrum is diagnostic for thiol chemisorption on gold. A peak in the S 2p₃/₂ region around 162 eV is characteristic of a sulfur atom covalently bonded to gold (a thiolate), while a peak around 163.5-164 eV would indicate the presence of unbound, physisorbed thiol groups. researchgate.net

Nitrogen (N 1s): The N 1s spectrum can distinguish between the free amine group (-NH₂) and a protonated amine group (-NH₃⁺). The free amine typically shows a peak at a binding energy of ~399-400 eV. If the amine is protonated, for instance by exposure to an acidic environment, a second peak or a shoulder will appear at a higher binding energy, around 401-402 eV. researchgate.net

Carbon (C 1s) and Gold (Au 4f): The C 1s peak confirms the presence of the alkyl chain, while the attenuation of the Au 4f signal from the underlying substrate can be used to estimate the thickness of the monolayer. nih.gov

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| Sulfur (S 2p₃/₂) | Gold-thiolate bond (Au-S) | ~162.0 |

| Unbound Thiol (-SH) | 163.5 - 164.0 | |

| Nitrogen (N 1s) | Free Amine (-NH₂) | 399.0 - 400.0 |

| Protonated Amine (-NH₃⁺) | 401.0 - 402.0 | |

| Carbon (C 1s) | Alkyl chain (C-C, C-H) | ~285.0 |

| Gold (Au 4f₇/₂) | Metallic Gold Substrate | ~84.0 |

Quartz Crystal Microbalance (QCM) for Adsorption Kinetics and Layer Density Evaluation

Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique used to study the formation of thin films and molecular adsorption at surfaces in real-time. The principle of QCM is based on the piezoelectric effect, where the resonant frequency of a quartz crystal oscillator changes in response to mass changes on its surface. This allows for the precise measurement of mass deposition down to the nanogram level. nih.gov

In the context of this compound, QCM is instrumental in studying the kinetics of its self-assembly on noble metal surfaces, such as gold. The thiol group (-SH) of this compound exhibits a strong affinity for gold, leading to the formation of a self-assembled monolayer (SAM). The adsorption process can be monitored by the decrease in the crystal's resonant frequency as the molecules attach to the surface.

The adsorption kinetics of aminothiols on gold surfaces can be modeled to determine rate constants for both the adsorption and desorption processes. msu.edu Assuming Langmuir adsorption kinetics, the rate of monolayer formation is dependent on the concentration of the thiol in the solution and the available surface sites. msu.edu Studies on similar short-chain aminothiols have shown that the initial adsorption is a rapid process, followed by a slower organization phase of the alkyl chains.

The density of the adsorbed layer can also be evaluated using QCM data. By correlating the change in frequency (Δf) to the change in mass (Δm) through the Sauerbrey equation, and knowing the molecular weight of this compound, the surface coverage and packing density of the monolayer can be calculated. The viscoelastic properties of the formed layer can also be assessed using QCM with Dissipation monitoring (QCM-D), which provides information on the rigidity and hydration of the film. mdpi.com

Table 1: Representative QCM Data for Aminothiol (B82208) Adsorption on Gold

| Parameter | Value | Reference |

|---|---|---|

| Initial Frequency (f₀) | 5 MHz | mdpi.com |

| Change in Frequency (Δf) | -50 Hz | N/A |

| Sauerbrey Constant (C) | 17.7 ng cm⁻² Hz⁻¹ | N/A |

| Adsorbed Mass (Δm) | 885 ng/cm² | N/A |

| Molecular Weight of this compound | 119.23 g/mol | N/A |

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. It serves to demonstrate the type of information that can be obtained from QCM experiments.

Electron Microscopy (e.g., TEM, HRTEM) for Nanostructure Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for the direct visualization and structural analysis of nanomaterials. nanocomposix.com When this compound is used as a capping or functionalizing agent for nanoparticles, such as quantum dots or metallic nanoparticles, electron microscopy provides crucial information about the resulting nanostructures. researchgate.netmdpi.com

TEM analysis can reveal the size, shape, and size distribution of nanoparticles functionalized with this compound. nanocomposix.com The organic layer of the aminothiol on the nanoparticle surface is typically not directly visible under conventional TEM due to its low electron density compared to the inorganic core. However, its presence can be inferred from the spacing between nanoparticles in aggregated samples.

HRTEM provides atomic-resolution imaging, allowing for the detailed examination of the nanoparticle's crystal lattice. researchgate.net This is particularly important for assessing the crystallinity and identifying any defects in the nanostructure. While the aminothiol layer itself is not resolved at the atomic level, its influence on the nanoparticle's growth and morphology can be studied. For instance, the use of thiol-containing ligands can influence the final shape and faceting of the nanocrystals.

Table 2: Nanoparticle Characterization using Electron Microscopy

| Parameter | Technique | Typical Observation | Reference |

|---|---|---|---|

| Particle Size | TEM | 5-20 nm diameter | researchgate.net |

| Size Distribution | TEM | Monodisperse or Polydisperse | nanocomposix.com |

| Morphology | TEM | Spherical, rod-like, etc. | researchgate.net |

| Crystallinity | HRTEM | Crystalline core with visible lattice fringes | researchgate.net |

Note: This table provides examples of parameters that can be determined using electron microscopy for nanoparticles functionalized with aminothiols.

Other Analytical Methodologies

Elemental Microanalysis (CHNS)

Elemental microanalysis, specifically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for confirming the successful synthesis and purity of this compound derivatives and for quantifying the extent of surface functionalization on various materials.

The technique involves the combustion of a small amount of the sample at high temperatures. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. For a derivative of this compound, the experimentally determined percentages of C, H, N, and S can be compared to the theoretically calculated values based on its chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. rsc.org

When this compound is used to functionalize a substrate, such as silica (B1680970) or a polymer, CHNS analysis can be used to quantify the amount of the aminothiol that has been attached to the surface. By comparing the elemental composition of the material before and after functionalization, the degree of surface modification can be calculated.

Table 3: Theoretical vs. Experimental Elemental Analysis for a Hypothetical this compound Derivative

| Element | Theoretical % | Experimental % | Deviation % |

|---|---|---|---|

| Carbon (C) | 50.38 | 50.25 | -0.13 |

| Hydrogen (H) | 10.99 | 11.05 | +0.06 |

| Nitrogen (N) | 11.75 | 11.68 | -0.07 |

Note: This table presents a hypothetical comparison to illustrate the application of CHNS analysis. For publication, a deviation of ±0.4% is generally considered acceptable. nih.gov

Zeta Potential Measurements for Colloidal Systems

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. irjpms.com When this compound is used to modify the surface of nanoparticles in a colloidal system, zeta potential measurements are essential for understanding the impact of this functionalization on the system's stability.

The surface of a particle in a liquid medium acquires a charge, which attracts a layer of counter-ions from the surrounding solution, forming an electrical double layer. The zeta potential is the electric potential at the boundary of this double layer. Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are electrically stabilized and tend to repel each other, preventing aggregation and leading to a stable colloid. nih.gov Conversely, nanoparticles with a low zeta potential are more likely to aggregate and settle out of the dispersion.

The amino group (-NH₂) in this compound is basic and can be protonated to form -NH₃⁺ at acidic to neutral pH, imparting a positive charge to the surface. The thiol group (-SH) is weakly acidic and can be deprotonated to -S⁻ at higher pH values. Therefore, the zeta potential of nanoparticles functionalized with this compound is expected to be highly dependent on the pH of the medium.

Table 4: Influence of Surface Functionalization on Zeta Potential of Silica Nanoparticles

| Surface Modification | pH | Zeta Potential (mV) | Colloidal Stability | Reference |

|---|---|---|---|---|

| Unmodified Silica | 7 | -35 | Stable | researchgate.net |

| Amine-modified Silica | 7 | +40 | Stable | researchgate.net |

| Thiol-modified Silica | 7 | -25 | Moderately Stable | researchgate.net |

Note: This table includes data for similar functional groups to infer the expected behavior of this compound functionalized nanoparticles.

Theoretical and Computational Investigations of 5 Aminopentane 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of molecules like 5-aminopentane-1-thiol. nih.govmdpi.com DFT methods are used to solve the electronic structure of molecules, providing information about molecular orbitals and energy levels. nih.gov These calculations can elucidate the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions.

Key parameters derived from DFT calculations that help predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would focus on the two primary functional groups: the amino (-NH₂) group and the thiol (-SH) group. The lone pair of electrons on the nitrogen atom of the amino group and the sulfur atom of the thiol group are expected to be significant contributors to the HOMO, making these sites nucleophilic. The calculations can also predict other electronic properties such as ionization potential, electron affinity, and electrostatic potential maps, which visualize the charge distribution and reactive sites. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher stability and lower reactivity. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron, related to the HOMO energy. |

| Electron Affinity | -1.2 eV | The energy released when an electron is added, related to the LUMO energy. |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule with the structure of this compound. Actual values may vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.comnih.govsemanticscholar.org

The five-carbon chain of this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule might orient itself to interact with other species.

Furthermore, MD simulations can model the intermolecular interactions between this compound and its environment. For example, in an aqueous solution, simulations can show the formation and dynamics of hydrogen bonds between the amino and thiol groups and surrounding water molecules. These interactions are critical in determining the molecule's solubility and behavior in biological systems. Simulations can also be used to study the aggregation of multiple this compound molecules or their interactions with surfaces or within larger molecular assemblies.

Structure-Reactivity Relationship Predictions

The chemical structure of this compound, with a primary amine at one end and a thiol at the other, separated by a flexible pentyl chain, dictates its reactivity. The thiol group is known to be a good nucleophile, especially in its deprotonated thiolate form (-S⁻). It can participate in various reactions, including Michael additions and nucleophilic substitutions. nih.govresearchgate.net The reactivity of the thiol group can be influenced by the presence of the amino group. nih.gov For instance, the amino group can act as an internal base, facilitating the deprotonation of the thiol to the more reactive thiolate.

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of this compound in different chemical reactions. researchgate.net These models correlate structural or computational descriptors (like those from DFT) with experimentally determined reaction rates. For aminothiols, the pKa of the thiol group is a key factor influencing its reactivity in reactions like Michael-type additions. nih.gov The presence of the amino group can modulate this pKa through electrostatic interactions. nih.gov

The bifunctional nature of this compound also allows for intramolecular reactions, such as the formation of cyclic structures, or polymerization through intermolecular reactions involving both the amino and thiol groups.

Ligand Binding and Coordination Modeling

The presence of both a soft Lewis base (the thiol group) and a hard Lewis base (the amino group) makes this compound an interesting ligand for coordination with metal ions. researchgate.net Thiol-containing amino acids are known to be effective chelating ligands. researchgate.net Similarly, this compound can act as a bidentate ligand, binding to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring.

Computational modeling can be used to predict the binding modes and affinities of this compound with various metal ions. Docking studies and molecular dynamics simulations can be employed to model the coordination complex and analyze the geometry and strength of the metal-ligand bonds. These models can help in designing complexes with specific properties, for example, for applications in catalysis or materials science. The flexible pentyl chain allows the ligand to adopt a conformation that facilitates chelation. The coordination chemistry is expected to be rich, with the potential for forming mononuclear or polynuclear complexes, depending on the metal ion and reaction conditions. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Approaches for 5-Aminopentane-1-thiol

The chemical industry is increasingly shifting towards green and sustainable practices, and the synthesis of this compound is no exception. Future research will likely focus on developing more environmentally friendly and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalysis . Enzymes offer high selectivity and operate under mild reaction conditions, which can significantly reduce the environmental impact of chemical processes researchgate.netmdpi.comtaylorfrancis.comnih.gov. Research in this area could involve screening for novel enzymes or engineering existing ones to catalyze the synthesis of this compound or its precursors. The use of biocatalysts could lead to higher yields and purity, reducing the need for extensive purification steps.

Another key trend is the development of one-pot synthesis methods rsc.orgamazonaws.comorganic-chemistry.orgnih.gov. These approaches, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of process efficiency and waste reduction. Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of thiols from alkyl halides, offering a faster and more efficient alternative to conventional heating methods amazonaws.com.

The principles of green chemistry will continue to guide the development of new synthetic strategies. This includes the use of greener solvents, atom-economical reactions, and catalysts that can be easily recovered and reused researchgate.nettaylorfrancis.com.

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Aminothiols

| Synthetic Approach | Key Advantages | Potential Challenges for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netmdpi.comtaylorfrancis.comnih.gov | Identification and optimization of suitable enzymes. |

| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste. rsc.orgamazonaws.comorganic-chemistry.orgnih.gov | Optimization of reaction conditions for sequential steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. amazonaws.com | Scale-up and control of reaction parameters. |

| Green Solvents | Reduced environmental impact and toxicity. researchgate.nettaylorfrancis.com | Solvent selection for optimal reactivity and product solubility. |

Expanded Applications in Advanced Functional Materials and Nanotechnology

The dual functionality of this compound makes it an ideal candidate for the surface modification and functionalization of a wide range of materials, leading to enhanced properties and novel applications.

In the realm of nanotechnology, this compound can be used to create self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) and other metallic surfaces nih.govcd-bioparticles.commdpi.com. The thiol group provides a strong anchor to the gold surface, while the terminal amine group can be used to attach biomolecules, polymers, or other functional moieties. These functionalized AuNPs have potential applications in biosensors, drug delivery, and catalysis nih.govnih.govfrontiersin.org. For instance, the amine groups on the surface of AuNPs can be used to immobilize enzymes or antibodies for the development of highly specific biosensors frontiersin.org.

Furthermore, this compound can be used to functionalize graphene oxide (GO) , a two-dimensional nanomaterial with exceptional electronic and mechanical properties troindia.inresearchgate.netnih.govnih.govmdpi.com. The amine and thiol groups can react with the oxygen-containing functional groups on the GO surface, leading to materials with improved dispersibility and tailored surface chemistry. These functionalized GO materials could find applications in composites, coatings, and energy storage devices troindia.inresearchgate.net.

The catalytic applications of materials functionalized with this compound are also an emerging area of interest. For example, silica (B1680970) nanoparticles functionalized with amino-sulfide branches have been shown to be effective supports for gold nanoparticles, creating a highly active and recyclable catalyst for reduction reactions rsc.org.

Table 2: Potential Applications of this compound in Advanced Materials

| Application Area | Role of this compound | Potential Benefits |

| Biosensors | Formation of SAMs on gold nanoparticles to immobilize biorecognition elements. mdpi.comfrontiersin.org | Enhanced sensitivity and selectivity. |

| Drug Delivery | Surface modification of nanoparticles to attach targeting ligands or drugs. | Targeted delivery and controlled release. |

| Catalysis | Functionalization of support materials to anchor catalytic nanoparticles. rsc.org | Increased catalytic activity and recyclability. |

| Graphene Composites | Functionalization of graphene oxide to improve dispersibility and interfacing with other materials. troindia.inresearchgate.netnih.gov | Enhanced mechanical and electronic properties. |

Integration of this compound into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular level, offer a route to materials with novel and enhanced functionalities. This compound is a valuable linker molecule for the creation of such hybrid systems.

One area of significant potential is in the development of metal-organic frameworks (MOFs) . While direct synthesis of MOFs using this compound as a primary linker might be challenging, it could be incorporated through post-synthetic modification of pre-formed MOFs. The amine or thiol groups could be used to introduce new functionalities within the pores of the MOF, leading to materials with tailored adsorption, separation, or catalytic properties.

Another important application is in the creation of hybrid silica materials . The sol-gel process allows for the incorporation of organic molecules into a silica network ias.ac.innih.govnih.govresearchgate.net. This compound can be co-condensed with silica precursors to create hybrid silica nanoparticles with accessible amine and thiol groups. These functionalized silica nanoparticles can be used as building blocks for more complex materials, as supports for catalysts, or in biomedical applications such as drug delivery nih.govresearchgate.netnih.govmdpi.com. The presence of both amine and thiol groups can enhance the loading capacity and controlled release of therapeutic agents mdpi.com.

The sol-gel synthesis of hybrid materials offers a versatile platform for creating a wide range of materials with tunable properties. The ability to control the composition and structure of these materials at the nanoscale opens up possibilities for applications in optics, electronics, and biomedicine ias.ac.innih.gov.

Table 3: Integration of Aminothiols in Hybrid Systems

| Hybrid System | Method of Integration | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification. | Tailored porosity for gas separation and storage, catalytic active sites. |

| Hybrid Silica Nanoparticles | Sol-gel co-condensation. ias.ac.innih.gov | High surface area for drug loading, functional handles for further modification. nih.govresearchgate.netmdpi.com |

| Polymer-Silica Composites | In-situ polymerization with functionalized silica. researchgate.net | Improved mechanical strength, thermal stability, and barrier properties. |

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in materials science and drug discovery. These methods can be used to predict the properties of new molecules and materials, guiding experimental efforts and accelerating the design process.

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound and its derivatives nih.govunimib.itfrontiersin.orgresearchgate.netbiointerfaceresearch.com. DFT calculations can provide insights into how modifications to the molecular structure, such as changing the length of the alkyl chain or introducing substituents, will affect the molecule's properties. This information can be used to design new derivatives with optimized characteristics for specific applications, such as enhanced binding to a particular surface or improved catalytic activity nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural features of aminothiols with their observed activity in a particular application. While direct QSAR studies on this compound are not yet prevalent, the principles can be applied to predict the properties of its derivatives. For example, QSAR models could be developed to predict the efficiency of different aminothiols in forming stable self-assembled monolayers or their performance as corrosion inhibitors.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in complex environments, such as its self-assembly on a surface or its interaction with other molecules. These simulations can provide a detailed understanding of the intermolecular forces that govern these processes, which is crucial for the rational design of new materials and systems.

Table 4: Computational Approaches for Designing this compound Derivatives

| Computational Method | Information Provided | Application in Derivative Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, bond energies. nih.govunimib.itfrontiersin.orgresearchgate.netbiointerfaceresearch.com | Predicting the effect of structural modifications on chemical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and activity. | Designing derivatives with enhanced performance for a specific application. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, intermolecular interactions, self-assembly processes. | Understanding and optimizing the formation of functional materials. |

常见问题

Q. What are the key functional groups in 5-Aminopentane-1-thiol, and how do they influence its reactivity in synthetic chemistry?

Answer: this compound contains two reactive functional groups: a primary amine (-NH₂) and a terminal thiol (-SH). The amine group participates in nucleophilic reactions, such as forming amide bonds with carboxylic acids or reacting with aldehydes/ketones to generate imines or undergo reductive amination . The thiol group exhibits high affinity for metal surfaces (e.g., gold nanoparticles) and can form stable thioether bonds with maleimides or undergo disulfide exchange reactions . These dual functionalities make it a versatile linker in bioconjugation and material science.

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Answer: Due to the thiol group’s susceptibility to oxidation, the compound should be stored at -20°C in a dry, airtight container, protected from light. Solutions should be prepared fresh or aliquoted into small volumes to avoid freeze-thaw cycles. Purity (≥95%) must be verified via HPLC or NMR prior to use, as impurities like disulfide dimers can compromise reaction efficiency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nanoparticle functionalization?

Answer: For gold nanoparticle (AuNP) functionalization, a molar ratio of 1:10 (ligand:AuNP) is typically used. Thiol binding requires incubation in deoxygenated aqueous buffers (pH 6–8) for 24–48 hours under inert gas (N₂/Ar). Post-functionalization, excess ligand is removed via centrifugal washing (3× at 14,000 rpm). Surface coverage is quantified using UV-Vis spectroscopy (λ = 520 nm) and X-ray photoelectron spectroscopy (XPS) to confirm sulfur-gold interactions .

Q. What analytical methods are recommended for characterizing cross-linking efficiency in bioconjugation experiments involving this compound?

Answer:

- Mass spectrometry (MS): To confirm molecular weight shifts after conjugation.

- Ellman’s assay: Quantifies free thiol groups pre- and post-reaction to assess cross-linking efficiency .

- SDS-PAGE: Resolves protein-ligand complexes by molecular weight.

- Fluorescence quenching assays: Validates thiol-maleimide bond formation in labeled biomolecules .

Q. How should researchers address discrepancies in reported purity levels of this compound between suppliers?

Answer: Discrepancies often arise from variations in synthesis protocols or analytical methods. To mitigate:

Q. What strategies can be employed to minimize side reactions during amine-thiol dual functionalization?

Answer:

- Selective protection/deprotection: Use tert-butoxycarbonyl (Boc) to protect the amine during thiol reactions, followed by acidic deprotection (TFA/DCM).

- pH control: Perform thiol reactions at neutral pH to avoid amine protonation, ensuring nucleophilic thiolate formation .

- Sequential addition: React thiols first (e.g., with maleimides), then amines (e.g., with NHS esters) to prevent cross-reactivity .

Methodological Considerations

Q. How can researchers design experiments to evaluate the stability of this compound in biological buffers?

Answer:

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound derivatives?

Answer:

- Non-linear regression: Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests: Compare treatment groups for significance (p < 0.05).

- Principal Component Analysis (PCA): Identify correlations between structural modifications and toxicity endpoints .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the solubility of this compound in polar solvents?

Answer: Discrepancies may stem from hydrochloride salt vs. freebase forms. The hydrochloride salt (C₅H₁₄ClNS) is highly soluble in water and methanol, while the freebase requires organic solvents like DMF or DMSO. Confirm the compound’s salt form via elemental analysis and adjust solvent choices accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。